5-Amino-2-thioxothiazolidin-4-one
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Overview
Description
5-Amino-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-thioxothiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Amino-2-thioxothiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and diabetes, due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 5-Amino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases, such as PIM kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes like proliferation, apoptosis, and migration, which are critical in cancer development .
Comparison with Similar Compounds
Similar Compounds
2-Thioxothiazolidin-4-one: Shares a similar core structure but lacks the amino group.
Thiazolidine-2,4-dione: Another related compound with different substituents at the 2 and 4 positions.
Rhodanine: A structurally similar compound with a thioxo group at the 2 position.
Uniqueness
5-Amino-2-thioxothiazolidin-4-one is unique due to the presence of both an amino group and a thioxo group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C3H4N2OS2 |
---|---|
Molecular Weight |
148.21 g/mol |
IUPAC Name |
5-amino-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C3H4N2OS2/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |
InChI Key |
MEWHTBODGCOSGO-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=S)S1)N |
Origin of Product |
United States |
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